![molecular formula C9H15NO2 B3354491 [(3S)-1-azabicyclo[2.2.2]octan-3-yl] acetate CAS No. 59653-42-8](/img/structure/B3354491.png)
[(3S)-1-azabicyclo[2.2.2]octan-3-yl] acetate
Overview
Description
“[(3S)-1-azabicyclo[2.2.2]octan-3-yl] acetate” is a chemical compound with the linear formula C9H15NO2 . It is related to 1-Azabicyclo[2.2.2]octan-3-one, which has the formula C7H11NO .
Molecular Structure Analysis
The molecular structure of “[(3S)-1-azabicyclo[2.2.2]octan-3-yl] acetate” can be inferred from its linear formula C9H15NO2 . It is related to 1-Azabicyclo[2.2.2]octan-3-one, which has a molecular weight of 125.1683 . The exact 3D structure would need to be confirmed with techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of “[(3S)-1-azabicyclo[2.2.2]octan-3-yl] acetate” are not fully detailed in the available resources. It is known to be a colorless or white to yellow liquid or low melting solid . For a comprehensive analysis of its physical and chemical properties, more specialized resources would need to be consulted.Safety And Hazards
The safety and hazards associated with “[(3S)-1-azabicyclo[2.2.2]octan-3-yl] acetate” are not fully detailed in the available resources. It is known to have the hazard statement H302, indicating that it may be harmful if swallowed . For a comprehensive safety analysis, it would be necessary to consult the material safety data sheet (MSDS) for this compound .
properties
IUPAC Name |
[(3S)-1-azabicyclo[2.2.2]octan-3-yl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3/t9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJPSSPFHGNBMG-SECBINFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN2CCC1CC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CN2CCC1CC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Aceclidine | |
CAS RN |
59653-42-8 | |
Record name | Aceclidine, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059653428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ACECLIDINE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A56K0QA1JP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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